molecular formula C25H34N6O7S B11531457 N,N-bis(2-methylpropyl)-2-{(2E)-2-[4-(morpholin-4-yl)-3-nitrobenzylidene]hydrazinyl}-5-nitrobenzenesulfonamide

N,N-bis(2-methylpropyl)-2-{(2E)-2-[4-(morpholin-4-yl)-3-nitrobenzylidene]hydrazinyl}-5-nitrobenzenesulfonamide

Cat. No.: B11531457
M. Wt: 562.6 g/mol
InChI Key: QZXWAQQEMIRUKR-CVKSISIWSA-N
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Description

N,N-BIS(2-METHYLPROPYL)-2-[(2E)-2-{[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-5-NITROBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group, which is known for its presence in many pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-BIS(2-METHYLPROPYL)-2-[(2E)-2-{[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-5-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the hydrazone linkage and the introduction of the nitro and sulfonamide groups. Common reagents used in these reactions include hydrazine derivatives, nitrobenzene derivatives, and sulfonyl chlorides. Reaction conditions often involve the use of solvents like ethanol or methanol and may require heating or refluxing to drive the reactions to completion.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as crystallization, distillation, and chromatography might be employed to purify the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N,N-BIS(2-METHYLPROPYL)-2-[(2E)-2-{[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-5-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under suitable conditions.

    Reduction: The hydrazone linkage can be reduced to hydrazine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups at the sulfonamide position.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its sulfonamide group, which is present in many drugs.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N,N-BIS(2-METHYLPROPYL)-2-[(2E)-2-{[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-5-NITROBENZENE-1-SULFONAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Nifuroxazide: A nitrofuran derivative with antimicrobial activity.

    Hydralazine: A hydrazine derivative used as an antihypertensive agent.

Uniqueness

N,N-BIS(2-METHYLPROPYL)-2-[(2E)-2-{[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-5-NITROBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its specific structure could lead to unique interactions with biological targets or novel reactivity in chemical transformations.

Properties

Molecular Formula

C25H34N6O7S

Molecular Weight

562.6 g/mol

IUPAC Name

N,N-bis(2-methylpropyl)-2-[(2E)-2-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydrazinyl]-5-nitrobenzenesulfonamide

InChI

InChI=1S/C25H34N6O7S/c1-18(2)16-29(17-19(3)4)39(36,37)25-14-21(30(32)33)6-7-22(25)27-26-15-20-5-8-23(24(13-20)31(34)35)28-9-11-38-12-10-28/h5-8,13-15,18-19,27H,9-12,16-17H2,1-4H3/b26-15+

InChI Key

QZXWAQQEMIRUKR-CVKSISIWSA-N

Isomeric SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N/N=C/C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NN=CC2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]

Origin of Product

United States

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